molecular formula C23H20N4O8S2 B14454021 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid CAS No. 75627-19-9

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid

Cat. No.: B14454021
CAS No.: 75627-19-9
M. Wt: 544.6 g/mol
InChI Key: PZCJXFKUNIYUTQ-UHFFFAOYSA-N
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Description

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-2-methoxyaniline, followed by coupling with 4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid has several applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s color properties, while the sulfonic acid groups enhance its solubility in water. The molecular targets and pathways involved include interactions with proteins and nucleic acids, making it useful in biological staining and drug delivery applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Amino-2-methoxyphenyl)azo)benzenesulfonic acid
  • 2-((4-Amino-2-methoxyphenyl)azo)-1-naphthalenesulfonic acid
  • 3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulfonic acid

Uniqueness

3-((4-Amino-2-methoxyphenyl)azo)-4-hydroxy-6-((3-sulfophenyl)amino)-2-naphthalenesulfonic acid stands out due to its dual sulfonic acid groups, which enhance its solubility and stability in aqueous solutions. This makes it particularly useful in applications requiring high solubility and stability, such as in biological staining and industrial dyeing processes.

Properties

CAS No.

75627-19-9

Molecular Formula

C23H20N4O8S2

Molecular Weight

544.6 g/mol

IUPAC Name

3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxy-6-(3-sulfoanilino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H20N4O8S2/c1-35-20-10-14(24)6-8-19(20)26-27-22-21(37(32,33)34)9-13-5-7-16(12-18(13)23(22)28)25-15-3-2-4-17(11-15)36(29,30)31/h2-12,25,28H,24H2,1H3,(H,29,30,31)(H,32,33,34)

InChI Key

PZCJXFKUNIYUTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)N=NC2=C(C=C3C=CC(=CC3=C2O)NC4=CC(=CC=C4)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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